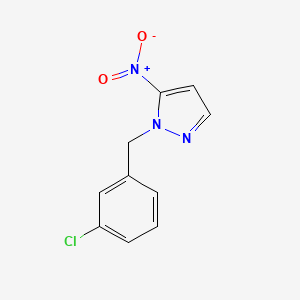![molecular formula C14H20F3N3O B10907851 1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10907851.png)
1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form the pyrazole ring . This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Shares the pyrazole and trifluoromethyl groups but lacks the piperidine moiety.
Trifluoromethyl ketones: A broader class of compounds that include the trifluoromethyl group and a ketone functional group.
Uniqueness
1-(4-METHYLPIPERIDINO)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to the combination of its trifluoromethyl group, pyrazole ring, and piperidine moiety
Properties
Molecular Formula |
C14H20F3N3O |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one |
InChI |
InChI=1S/C14H20F3N3O/c1-9-4-6-19(7-5-9)13(21)11(3)20-10(2)8-12(18-20)14(15,16)17/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
CHVBAPDQHOOPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)N2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxypropyl)-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10907770.png)
![2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B10907782.png)
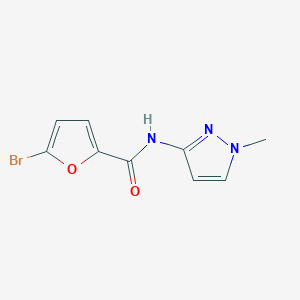
![N'~1~,N'~4~-bis[(1E)-3-methylcyclohexylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10907804.png)
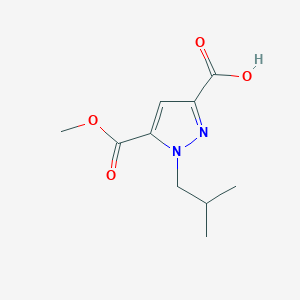
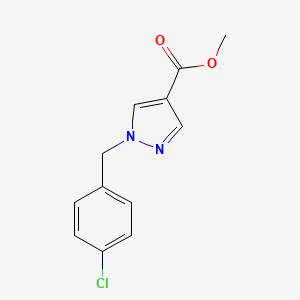
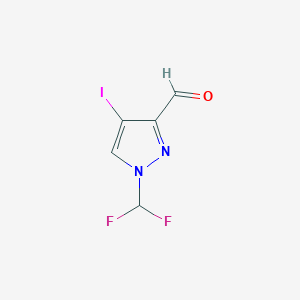
![[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10907834.png)
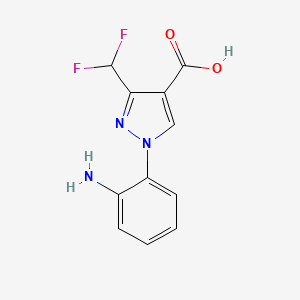

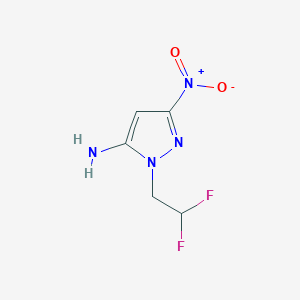
![N-cyclopropyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907843.png)

